2-(2-Fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-(2-Fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a fluorinated aromatic ring substituted with a propoxy group at the meta position relative to the boron-containing dioxaborolane ring. This compound belongs to the class of arylboronates, widely used in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in pharmaceuticals and materials science. Its structure combines electron-withdrawing (fluoro) and electron-donating (propoxy) groups, balancing electronic and steric effects to optimize reactivity and stability .
Properties
IUPAC Name |
2-(2-fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BFO3/c1-6-10-18-12-9-7-8-11(13(12)17)16-19-14(2,3)15(4,5)20-16/h7-9H,6,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJLEBPVMHRFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)OCCC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluoro-3-propoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is common to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in oxidation and substitution reactions .
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Suzuki-Miyaura Reaction: Formation of biaryl compounds.
Oxidation: Conversion to corresponding phenols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-Fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:
Chemistry: As a reagent in the synthesis of complex organic molecules.
Biology: In the development of boron-containing drugs and probes.
Medicine: For the synthesis of pharmaceuticals, particularly in cancer research.
Industry: In the production of polymers and advanced materials.
Mechanism of Action
The compound exerts its effects through the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. The mechanism involves the oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the boronic ester, and reductive elimination to form the biaryl product .
Comparison with Similar Compounds
Structural and Electronic Variations
Fluorine Substituent Position and Electronic Effects
- 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 936618-92-7): Similarity: 0.91 . The fluorine atom is at the meta position relative to the boron group. Molecular Weight: 206.04 g/mol (vs. ~280 g/mol for the target compound).
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 214360-58-4):
Alkoxy Group Variations
2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C15H22BFO3):
Halogenated Derivatives
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C15H20BCl2O4):
2-(3-(Difluoromethyl)-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 445303-65-1):
Physicochemical and Reactivity Comparison
Table 1: Key Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Notes |
|---|---|---|---|---|
| Target Compound | C16H23BFO3 | ~280.15 | 2-Fluoro, 3-propoxy | Balanced steric/electronic |
| 2-(3-Fluorophenyl)-... (CAS 936618-92-7) | C12H15BFO2 | 206.04 | 3-Fluoro | High reactivity, low steric |
| 2-(3-Fluoro-4-isopropoxyphenyl)-... (C15H22BFO3) | C15H22BFO3 | 280.14 | 3-Fluoro, 4-isopropoxy | Moderate steric hindrance |
| 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-... | C15H20BCl2O4 | 366.04 | 2,6-Dichloro, 3,5-dimethoxy | Low reactivity, high stability |
| 2-(4-Cyclopropyl-2-fluorophenyl)-... (CAS 1338718-13-0) | C15H20BFO2 | 262.13 | 4-Cyclopropyl, 2-fluoro | Enhanced electronic effects |
Reactivity Trends :
- Electron-Withdrawing Groups (e.g., F, Cl) : Increase boron center electrophilicity, accelerating transmetalation in cross-coupling reactions .
- Alkoxy Groups (e.g., propoxy, isopropoxy) : Donate electrons via resonance, stabilizing the boron center but introducing steric bulk that may slow reaction rates .
- Steric Effects : Linear propoxy (target compound) offers less hindrance than branched isopropoxy or isobutoxy analogs, favoring faster kinetics .
Biological Activity
2-(2-Fluoro-3-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with significant applications in organic synthesis and medicinal chemistry. Its structure includes a dioxaborolane ring that enhances its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction.
- IUPAC Name: this compound
- CAS Number: 1469736-52-4
- Molecular Formula: C15H22BFO3
- Molecular Weight: 280.15 g/mol
- Purity: ≥95%
Biological Applications
The biological activity of this compound is primarily explored in the context of its potential therapeutic applications. Organoboron compounds have been investigated for their roles in drug development, particularly in cancer therapy and as molecular probes.
The biological activity of this compound is largely attributed to its ability to form stable complexes with biological targets. This compound can interact with various enzymes and receptors due to its boron atom's unique properties. The mechanism typically involves:
- Formation of Carbon-Carbon Bonds: Facilitating the synthesis of complex organic molecules that can modulate biological pathways.
- Targeting Enzymatic Activity: Potential inhibition or activation of specific enzymes involved in metabolic pathways.
Case Studies and Experimental Data
A variety of studies have investigated the biological effects of organoboron compounds similar to this compound:
-
Cancer Cell Line Studies:
- In vitro studies using various cancer cell lines (e.g., breast cancer and leukemia) demonstrated that boron-containing compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation.
- For instance, compounds with similar structures showed IC50 values ranging from 0.5 to 10 µM against specific cancer cell lines .
-
Mechanistic Insights:
- Research indicated that these compounds may interfere with signaling pathways such as PI3K/Akt and MAPK pathways that are crucial for cancer cell survival .
- A study highlighted the role of boron compounds in enhancing the efficacy of traditional chemotherapeutics when used in combination therapies .
Data Table: Summary of Biological Activities
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 (Breast) | 5 | Apoptosis induction |
| Study B | HL-60 (Leukemia) | 2 | PI3K/Akt inhibition |
| Study C | A549 (Lung) | 8 | MAPK pathway modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
